molecular formula C17H14ClFN4O B4357985 N-[1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3-methylbenzamide

N-[1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3-methylbenzamide

Cat. No.: B4357985
M. Wt: 344.8 g/mol
InChI Key: SEKOFDUDYYZNEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3-methylbenzamide is a synthetic organic compound that features a triazole ring, a benzyl group substituted with chlorine and fluorine, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3-methylbenzamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Substitution Reactions:

    Amide Bond Formation: The final step involves coupling the triazole derivative with 3-methylbenzoic acid or its derivatives under amide bond-forming conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the triazole ring or the benzyl group.

    Substitution: The chlorine and fluorine atoms on the benzyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzyl ring.

Scientific Research Applications

N-[1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3-methylbenzamide has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Biology: It may be used in studies involving enzyme inhibition, receptor binding, or as a probe in biochemical assays.

    Material Science: The compound’s unique structure can be utilized in the development of novel materials with specific properties, such as polymers or coatings.

    Industry: It can serve as an intermediate in the synthesis of more complex molecules used in various industrial applications.

Mechanism of Action

The mechanism of action of N-[1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3-methylbenzamide involves its interaction with specific molecular targets. The triazole ring and the substituted benzyl group can interact with enzymes, receptors, or other proteins, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-fluorobenzyl bromide: Shares the 2-chloro-4-fluorobenzyl moiety but lacks the triazole and benzamide groups.

    4-Fluorobenzyl chloride: Contains the fluorobenzyl group but differs in the overall structure and functional groups.

Uniqueness

N-[1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3-methylbenzamide is unique due to the combination of its triazole ring, substituted benzyl group, and benzamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

N-[1-[(2-chloro-4-fluorophenyl)methyl]-1,2,4-triazol-3-yl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClFN4O/c1-11-3-2-4-12(7-11)16(24)21-17-20-10-23(22-17)9-13-5-6-14(19)8-15(13)18/h2-8,10H,9H2,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEKOFDUDYYZNEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=NN(C=N2)CC3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3-methylbenzamide
Reactant of Route 2
Reactant of Route 2
N-[1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3-methylbenzamide
Reactant of Route 3
Reactant of Route 3
N-[1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3-methylbenzamide
Reactant of Route 4
Reactant of Route 4
N-[1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3-methylbenzamide
Reactant of Route 5
Reactant of Route 5
N-[1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3-methylbenzamide
Reactant of Route 6
N-[1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3-methylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.